Tetradecyl tetradec-2-enoate
CAS No.: 71801-88-2
Cat. No.: VC19365052
Molecular Formula: C28H54O2
Molecular Weight: 422.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 71801-88-2 |
|---|---|
| Molecular Formula | C28H54O2 |
| Molecular Weight | 422.7 g/mol |
| IUPAC Name | tetradecyl tetradec-2-enoate |
| Standard InChI | InChI=1S/C28H54O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-30-28(29)26-24-22-20-18-16-14-12-10-8-6-4-2/h24,26H,3-23,25,27H2,1-2H3 |
| Standard InChI Key | YVTOLJVMIWTRRN-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCCCCCOC(=O)C=CCCCCCCCCCCC |
Introduction
Chemical Structure and Physicochemical Properties
Physicochemical Data
| Property | Value |
|---|---|
| CAS Number | 71801-88-2 |
| Molecular Formula | |
| Molecular Weight | 422.727 g/mol |
| Exact Mass | 422.412 g/mol |
| LogP (Partition Coeff.) | 9.71 |
| PSA (Polar Surface Area) | 26.3 Ų |
Experimental data for melting point, boiling point, and density are currently unavailable . The high LogP value suggests significant hydrophobicity, typical of long-chain esters.
Synthesis and Production
Esterification Strategies
The synthesis of tetradecyl tetradec-2-enoate likely follows classic esterification protocols:
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Acid-Catalyzed Fischer Esterification: Reacting tetradec-2-enoic acid with tetradecanol under acidic conditions (e.g., ) at elevated temperatures .
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Coupling Reagents: Use of -dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to activate the carboxylic acid for nucleophilic attack by tetradecanol .
Challenges in Purification
Long-chain esters often require chromatographic purification (e.g., silica gel column chromatography) due to their high molecular weight and low volatility. Yields may be moderate (30–60%) depending on steric hindrance and reaction optimization .
Biological and Industrial Applications
Industrial Surfactants
The compound’s amphiphilic structure (hydrophobic alkyl chain + polar ester group) suggests potential as a nonionic surfactant or emulsifier. Similar esters are used in cosmetics, lubricants, and detergents .
Analytical Characterization
Spectroscopic Methods
Chromatographic Techniques
Reverse-phase HPLC with UV detection (210 nm) or GC-MS (after derivatization) are suitable for purity assessment .
Future Research Directions
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Stereochemical Resolution: Determination of double bond geometry (cis/trans) via -NMR coupling constants or NOE experiments.
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Biological Screening: Evaluation as a desaturase inhibitor or antimicrobial agent, building on studies of cyclopropene fatty acids .
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Industrial Optimization: Scalable synthesis routes for surfactant applications.
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